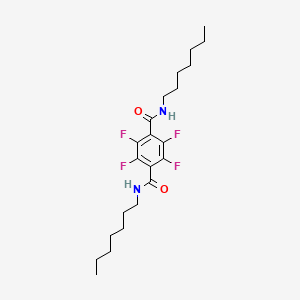![molecular formula C20H15N3O6 B15016074 2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol](/img/structure/B15016074.png)
2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL typically involves the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with 5-methyl-2-aminophenol under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the development of fluorescent probes for detecting specific biological molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL involves its interaction with specific molecular targets. The dinitrophenoxy group can participate in electron transfer reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: Another compound with a dinitrophenoxy group, used in fluorescence studies.
4-(2,4-Dinitrophenoxy)-N-(2-hydroxyethyl)-1,8-naphthalimide: Utilized as a fluorescence probe for detecting hydrogen sulfide.
Uniqueness
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-5-METHYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance.
Properties
Molecular Formula |
C20H15N3O6 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-[[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-5-methylphenol |
InChI |
InChI=1S/C20H15N3O6/c1-13-5-7-17(19(24)9-13)21-12-14-3-2-4-16(10-14)29-20-8-6-15(22(25)26)11-18(20)23(27)28/h2-12,24H,1H3 |
InChI Key |
XXWGYVONMFUHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)

![1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B15016024.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![3-chloro-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B15016037.png)
![(3E)-N-(2,4-dimethoxyphenyl)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15016040.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
![(4E,4'E)-4,4'-{biphenyl-4,4'-diylbis[imino(E)methylylidene]}bis[5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B15016050.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-butylphenyl)-2-oxoacetamide](/img/structure/B15016060.png)
![3-[2-(3,5-dinitro-1H-pyrazol-4-yl)hydrazinylidene]pentane-2,4-dione](/img/structure/B15016070.png)
![(5E)-5-(2,4-dichlorobenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15016077.png)
